Monobutyl tetrachlorophthalate

Description

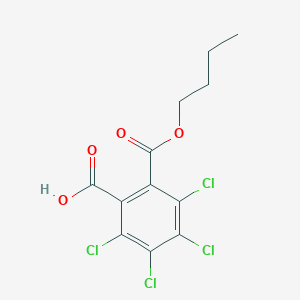

Structure

3D Structure

Properties

IUPAC Name |

2-butoxycarbonyl-3,4,5,6-tetrachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYMTJULVAGWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865142 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24261-19-6 | |

| Record name | 1-Butyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24261-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024261196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobutyl tetrachlorophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen tetrachlorophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Phthalate Ester Research

Halogenated phthalate (B1215562) esters are a subgroup of phthalates, which are widely used as plasticizers to enhance the flexibility of polymers. The addition of halogen atoms, such as chlorine or bromine, to the phthalate structure can modify the compound's physical and chemical properties, including its flame retardancy, stability, and biological activity. Research into halogenated phthalates often focuses on their environmental persistence, potential toxicity, and their behavior as endocrine disruptors.

Monobutyl tetrachlorophthalate, with its four chlorine atoms, is structurally related to other researched halogenated phthalates like tetrabromophthalate (TBPH) and its esters. Studies on brominated phthalates have shown that they can be metabolized in vitro by human and rat tissues, though the metabolic pathways and rates can differ from their non-halogenated counterparts . This raises questions about the metabolic fate of chlorinated phthalates like this compound. The presence of the chlorine atoms is expected to influence its environmental degradation and biological interactions, making it a relevant subject for comparative studies within the halogenated phthalate class.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24261-19-6 | scbt.comcalpaclab.combiomart.cn |

| Molecular Formula | C12H10Cl4O4 | scbt.comcalpaclab.com |

| Molecular Weight | 360.23 g/mol | scbt.comcalpaclab.com |

| Predicted Density | 1.517 ± 0.06 g/cm3 |

Significance in Environmental Chemistry and Organic Synthesis Research

Environmental Chemistry

In environmental chemistry, the focus on compounds like this compound is driven by the need to understand the fate and effects of persistent organic pollutants (POPs). Halogenated compounds are often more resistant to degradation than their non-halogenated analogs. Research on other phthalate (B1215562) esters has demonstrated their widespread presence in various environmental compartments, including soil and water, and their potential to act as endocrine-disrupting chemicals mdpi.comnih.gov.

While specific studies on the environmental occurrence of this compound are limited, research on related compounds provides a framework for its potential environmental behavior. For instance, studies on the photodegradation of dibutyl phthalate (DBP) have identified various byproducts, indicating complex degradation pathways under UV light frontiersin.org. The chlorine atoms in this compound are likely to affect its degradation rate and the nature of its transformation products. The study of such compounds is crucial for developing a comprehensive understanding of the environmental risks posed by halogenated plasticizers and their metabolites.

Utilization of Tetrachlorophthalic Anhydride (B1165640) as a Precursor

Organic Synthesis

In the realm of organic synthesis, phthalate derivatives serve as important building blocks and reagents. Tetrachlorophthalic anhydride, a precursor to this compound, is a known reagent in chemical synthesis dtic.mil. The esterification of this anhydride with butanol would yield this compound. While specific synthetic applications of this compound are not widely documented, its structure suggests potential uses as a plasticizer with enhanced flame retardant properties or as an intermediate in the synthesis of more complex molecules. The development of new synthetic methods often involves the use of bifunctional reagents that can create complex structures in an efficient manner nih.gov. The combination of a carboxylic acid ester and a chlorinated aromatic ring in one molecule makes this compound a candidate for such applications.

Current Research Landscape and Future Directions for Monobutyl Tetrachlorophthalate

Derivatization Chemistry of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid group and an ester group, makes it a versatile intermediate for further chemical modifications. This allows for the synthesis of a variety of derivatives with potentially new properties and applications. Functional group transformations are key in modifying organic molecules to create more complex structures. solubilityofthings.com

Synthesis of Advanced Esters and Analogs

The carboxylic acid functionality of this compound is a prime site for further esterification to produce advanced diesters.

Mixed Diesters: Reaction of the carboxylic acid group with a different alcohol (R'-OH) would yield a mixed diester of tetrachlorophthalic acid (butyl R'-tetrachlorophthalate). This allows for the introduction of various alkyl or aryl groups, tailoring the properties of the final molecule. The synthesis would typically proceed via standard esterification methods, such as Fischer esterification, using an acid catalyst.

Amide-Esters: The carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive intermediate that can readily react with amines (R'R''NH) to form amide-esters. This opens up a pathway to a wide range of N-substituted derivatives.

While specific examples for this compound are not extensively documented, the principles of ester and amide synthesis are fundamental in organic chemistry and are applicable here.

Functional Group Transformations and Modifications

Beyond the synthesis of esters and amides, the functional groups of this compound can undergo various other transformations.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would result in a hydroxy-ester derivative. The ester group can also be reduced, typically under more forcing conditions or with specific reagents, to yield a diol.

Nucleophilic Aromatic Substitution: The chlorinated benzene (B151609) ring of the tetrachlorophthalate moiety is electron-deficient due to the presence of the four chlorine atoms and the two carbonyl groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) reactions. Strong nucleophiles could potentially displace one or more of the chlorine atoms, allowing for the introduction of other functional groups onto the aromatic core. While documented for dibutyl tetrachlorophthalate, this reactivity can be inferred for the monoester as well.

These derivatization reactions highlight the potential of this compound as a building block in the synthesis of more complex and functionally diverse molecules. The ability to selectively modify either the carboxylic acid or the ester group, or to perform reactions on the aromatic ring, provides a rich platform for chemical innovation.

Chromatographic Techniques for this compound and its Derivatives

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of this compound. These hyphenated techniques offer high sensitivity and selectivity, crucial for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phthalate esters. thermofisher.cometamu.edu In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. thermofisher.cometamu.edu Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, for each compound, which serves as a molecular fingerprint for identification. rsc.orgwhitman.edu

For phthalate monoesters, which can be polar and thermally labile, derivatization is often employed to increase their volatility and thermal stability for GC-MS analysis. nih.govnih.gov A common derivatization agent is diazomethane, which methylates the phthalate monoesters. nih.gov The resulting methylated derivatives are more amenable to GC separation and produce characteristic mass spectra. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of a compound or in selected ion monitoring (SIM) mode for targeted analysis, which offers enhanced sensitivity by monitoring only specific fragment ions. thermofisher.com

The interpretation of GC-MS data involves comparing the obtained mass spectra with established libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectral Library, to confirm the identity of the compounds. nih.gov The retention time, the time it takes for a compound to travel through the GC column, provides an additional layer of identification. etamu.edu

| Parameter | Description |

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. etamu.edu |

| Sample Preparation | Often involves extraction and derivatization (e.g., methylation) to improve volatility and thermal stability. nih.gov |

| Ionization | Typically Electron Ionization (EI), which creates reproducible fragmentation patterns. rsc.org Chemical Ionization (CI) can be used for molecular weight confirmation. shimadzu.com |

| Data Analysis | Identification based on matching fragmentation patterns with spectral libraries (e.g., NIST) and comparing retention times. etamu.edunih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-Q-TOF-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and widely used technique for analyzing a broad range of compounds, particularly those that are not suitable for GC-MS due to low volatility or thermal instability. wikipedia.org This makes it highly applicable for the direct analysis of phthalate monoesters like this compound without the need for derivatization. nih.gov The LC system separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. wikipedia.org The separated compounds are then introduced into the mass spectrometer.

LC-MS/MS (Tandem Mass Spectrometry): This technique involves two stages of mass analysis (tandem MS) and is renowned for its high sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices. nih.govthermofisher.com In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). thermofisher.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. researchgate.net For this compound, this would involve selecting its specific molecular ion and monitoring its characteristic fragment ions.

LC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid mass spectrometer combines a quadrupole analyzer with a time-of-flight (TOF) analyzer. researchgate.net The quadrupole can be used to select specific ions, while the TOF analyzer provides high-resolution and accurate mass measurements. japsonline.com This capability is particularly valuable for both targeted and non-targeted screening, allowing for the confident identification of known compounds and the elucidation of unknown structures. researchgate.netrsc.org The high mass accuracy of TOF-MS helps in determining the elemental composition of an ion. japsonline.com

| Technique | Principle | Key Advantages for this compound Analysis |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for highly selective and sensitive targeted analysis. nih.govthermofisher.com | Excellent for quantification in complex samples, high specificity through multiple reaction monitoring (MRM). researchgate.net |

| LC-Q-TOF-MS | Integrates liquid chromatography with a hybrid quadrupole and time-of-flight mass analyzer. researchgate.net | Provides high-resolution and accurate mass data, enabling confident identification and structural elucidation of both known and unknown compounds. japsonline.comrsc.org |

High-Resolution Mass Spectrometry (HRMS) in Targeted and Non-Targeted Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial in both targeted and non-targeted analysis of environmental contaminants and other complex mixtures. epa.govchromatographyonline.com

Targeted Analysis: In targeted HRMS analysis, the instrument is set to look for specific, predefined compounds. chromatographyonline.com The high mass accuracy of HRMS allows for very narrow mass extraction windows, which significantly reduces the likelihood of false positives from interfering matrix components. This is particularly advantageous when analyzing complex samples for known contaminants like this compound.

Non-Targeted Analysis (NTA): NTA is a hypothesis-generating approach used to screen samples for all detectable compounds, including unknown or unexpected ones. epa.govchromatographyonline.com HRMS is the primary analytical tool for NTA because the accurate mass data it generates allows for the assignment of elemental formulas to unknown peaks. chemrxiv.org This is the first step in the challenging process of identifying novel compounds. While NTA provides a broad overview of the chemical composition of a sample, it often requires further investigation to confirm the structures of tentatively identified compounds. epa.gov

The use of HRMS in both targeted and non-targeted approaches is revolutionizing the field of chemical analysis by allowing for a more comprehensive understanding of the chemical space in various samples. chromatographyonline.com

Application of Hyphenated Chromatographic Systems (e.g., Ion Mobility Separation-HRMS)

The coupling of ion mobility separation (IMS) with liquid chromatography and high-resolution mass spectrometry (LC-IMS-HRMS) adds another dimension of separation, enhancing peak capacity and analytical specificity. nih.govnih.gov Ion mobility separates ions based on their size, shape, and charge in the gas phase. nih.gov This separation occurs after chromatographic separation and before mass analysis.

This multidimensional separation is particularly useful for resolving isomeric compounds, which have the same mass and are often difficult to separate by chromatography alone. nih.govnih.gov By providing an additional separation based on the ion's collision cross-section (CCS)—a measure of its size and shape in the gas phase—IMS can differentiate between isomers. nih.gov This is highly beneficial for the analysis of complex samples where multiple isomers of a compound may be present. The inclusion of ion mobility can lead to cleaner mass spectra by separating analyte ions from co-eluting matrix interferences, which simplifies data interpretation and increases confidence in compound identification. waters.com

Advanced Spectroscopic Investigations of this compound Structure

While chromatographic techniques are excellent for separation and detection, spectroscopic methods are indispensable for the detailed structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. metu.edu.trjchps.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. metu.edu.trresearchgate.net When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is influenced by their local chemical environment. metu.edu.tr

The resulting NMR spectrum provides a wealth of information:

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. jchps.com This helps to identify the types of functional groups present in the molecule.

Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal. jchps.com

Spin-Spin Coupling: The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring nuclei. This is crucial for establishing the connectivity of atoms within the molecule. slideshare.net

For a molecule like this compound, ¹H NMR would reveal the signals for the protons on the butyl chain and potentially any remaining protons on the phthalate ring, if not fully substituted. ¹³C NMR would show signals for each unique carbon atom in the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between different nuclei, providing unambiguous evidence for the complete molecular structure. slideshare.netweebly.com For instance, HMBC can show correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the molecular framework. arkat-usa.org

| NMR Parameter | Structural Information Provided |

| Chemical Shift (δ) | Information about the electronic environment and functional groups. jchps.com |

| Integration | Relative number of protons of a particular type. jchps.com |

| Spin-Spin Coupling | Connectivity of atoms (which atoms are bonded to which). slideshare.net |

| 2D NMR (e.g., COSY, HMBC) | Detailed connectivity information for complex structures. weebly.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of molecules.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | ~1730-1750 | Stretch |

| C-O (Ester) | ~1100-1300 | Stretch |

| C-Cl (Aromatic) | ~600-800 | Stretch |

| C=C (Aromatic) | ~1450-1600 | Stretch |

This table is predictive, based on characteristic frequencies of functional groups found in similar molecules. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. upi.edumsu.edu The chromophores in this compound—the tetrachlorinated benzene ring and the carbonyl groups of the ester—are expected to absorb light in the UV region. upi.edu The chlorinated aromatic system and the ester group will influence the position and intensity of the absorption maxima (λmax). researchgate.net The UV-Vis spectrum provides qualitative and quantitative information, with the intensity of absorption being proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law. upi.edu

X-ray Crystallography and Diffraction Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.comcaltech.edu This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions. anton-paar.com

While no specific crystal structure for this compound has been published, research on related compounds, such as coordination polymers based on tetrachlorophthalate, demonstrates the power of this technique. researchgate.netrsc.orgrsc.org These studies show how the tetrachlorophthalate ligand directs the assembly of supramolecular structures, often through halogen-halogen interactions (Cl···Cl) and hydrogen bonding. rsc.org For this compound, X-ray diffraction analysis would reveal critical information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| Halogen Bonding | Interactions involving the electrophilic regions of the chlorine atoms. |

| Hydrogen Bonding | C-H···O interactions between the butyl chain and carbonyl oxygen atoms. |

| π-π Stacking | Interactions between the electron-deficient chlorinated aromatic rings. |

This table outlines the types of interactions that would be elucidated by an X-ray crystallographic study. rsc.orgnih.gov

Advanced Chemical Characterization Methodologies

Experimental Charge Density Analysis

Experimental charge density analysis is an advanced technique derived from high-resolution X-ray diffraction data that maps the distribution of electron density throughout a molecule and within its crystal lattice. nih.gov This method provides profound insights into the nature of chemical bonds and intermolecular interactions, going beyond simple geometric descriptions. nih.govacs.org It allows for the quantification of the electronic properties at bond critical points, revealing the nature (e.g., shared vs. closed-shell interaction) and strength of interactions like hydrogen and halogen bonds. nih.gov

For a molecule like this compound, this analysis would be invaluable for understanding the electronic effects of the four electron-withdrawing chlorine atoms on the aromatic ring and the ester functional group. It could precisely map the electrostatic potential of the molecule, identifying the electrophilic regions on the chlorine atoms (σ-holes) that are crucial for halogen bonding. nih.gov While studies have explored the charge density of phthalates and halogenated compounds, no specific experimental charge density analysis for this compound is currently available. acs.orgiwaponline.com

Development of Advanced Quantitative Analytical Methods

The accurate quantification of phthalates, often present at trace levels in complex matrices, requires sophisticated analytical methods. mdpi.com While methods specifically validated for this compound are not detailed in the literature, the standard approaches for other phthalate esters are well-established and would be directly applicable. mdpi.commdpi.com

These methods typically involve gas chromatography (GC) or liquid chromatography (LC) for separation, coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective detection. mdpi.comnih.gov Sample preparation is a critical step to extract the analyte and remove interferences, often employing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dispersive liquid-liquid microextraction (DLLME). mdpi.com The development of a robust quantitative method for this compound would involve optimizing these extraction and detection parameters and validating the method's performance according to established guidelines for accuracy, precision, and sensitivity. europa.eu

Typical Workflow for Quantitative Analysis of Phthalates

| Step | Technique(s) | Purpose |

|---|---|---|

| 1. Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Isolate analyte from sample matrix. mdpi.com |

| 2. Separation | Gas Chromatography (GC), Liquid Chromatography (LC) | Separate analyte from other compounds. mdpi.com |

| 3. Detection | Mass Spectrometry (MS), Tandem MS (MS/MS) | Identify and quantify the analyte with high specificity. nih.gov |

Application of Isotopic Labeling for Method Validation (e.g., C13-labeled standards)

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of organic micropollutants. nih.gov This technique involves adding a known quantity of a stable, isotopically-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample at the beginning of the analytical procedure. mdpi.comnih.gov This internal standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, but is distinguished by its higher mass in the mass spectrometer. sgsaxys.com

By measuring the ratio of the native analyte to the labeled standard, analysts can correct for sample loss during preparation and for matrix effects (signal suppression or enhancement) during analysis, leading to highly accurate and precise results. mdpi.commdpi.com Although a specific ¹³C-labeled standard for this compound is not commercially listed, its synthesis would be essential for developing a definitive reference method for its quantification. nih.govsgsaxys.com The use of labeled standards is a routine and critical component in the analysis of other phthalates, such as Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP). mdpi.comnih.gov

Environmental Occurrence, Fate, and Transformation of Monobutyl Tetrachlorophthalate

Environmental Occurrence and Distribution Studies

The study of monobutyl tetrachlorophthalate in the environment necessitates sophisticated analytical techniques to detect its presence at low concentrations and understand its distribution across different environmental matrices.

Development of Analytical Approaches for Trace Level Detection in Complex Environmental Matrices

The detection of trace levels of chemical compounds like this compound in complex environmental samples, such as water, soil, and biota, requires highly sensitive and specific analytical methods. azolifesciences.com The development of these methods is a continuous process in environmental analytical chemistry, driven by the need to identify and quantify emerging pollutants that may pose risks to environmental and public health. azolifesciences.com

Several advanced analytical techniques are employed for the determination of trace contaminants. These often involve a combination of separation techniques followed by detection.

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques used to isolate target compounds from a complex mixture. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is frequently coupled with chromatography (GC-MS or LC-MS) to provide highly sensitive and selective detection and identification of compounds based on their mass-to-charge ratio. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown compounds by providing highly accurate mass measurements. azolifesciences.com

Sample Preparation: Before instrumental analysis, samples often undergo a preparation process to extract and concentrate the analytes of interest and remove interfering substances from the matrix. researchgate.net Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). lcms.cz

The choice of analytical method depends on the specific environmental matrix, the concentration of the target analyte, and the required level of sensitivity and accuracy. nih.gov For instance, the analysis of persistent organic pollutants (POPs) in environmental samples often requires extensive sample preparation to enrich the analytes, which are typically present at ultratrace levels (parts per trillion to parts per million). researchgate.net

Table 1: Common Analytical Techniques for Trace Environmental Analysis

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then ionized and detected by mass. nih.gov | Analysis of a wide range of organic pollutants in various environmental matrices. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile and thermally labile compounds in the liquid phase before mass analysis. nih.gov | Detection of polar and non-polar compounds, including many emerging contaminants. lcms.cz |

| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, enabling the determination of the elemental composition of ions. azolifesciences.com | Identification of unknown compounds and transformation products in complex samples. |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample. | Pre-concentration of trace organic contaminants from water samples. |

Monitoring Studies of this compound Across Environmental Compartments (e.g., Water, Soil, Sediment, Air)

Monitoring studies are essential to understand the distribution and persistence of chemicals in the environment. nih.gov For compounds like this compound, this involves collecting and analyzing samples from various environmental compartments.

Water: Monitoring of surface water, groundwater, and wastewater can reveal the extent of contamination and potential sources of input. nih.gov The partitioning behavior of a chemical, often indicated by its octanol-water partition coefficient (log Kow), influences whether it is more likely to be found in the water column or associated with particulate matter. sednet.org

Soil and Sediment: Soils and sediments can act as sinks for persistent organic pollutants. nih.govmdpi.com Monitoring these matrices provides information on the long-term accumulation of contaminants. oekotoxzentrum.ch Sediment monitoring is particularly important for hydrophobic compounds that tend to adsorb to particles. sednet.org The analysis of sediment cores can also provide a historical record of pollution. sednet.org

Air: While less common for phthalates compared to more volatile compounds, air monitoring can be relevant in specific industrial or waste disposal settings. nih.gov

The results of monitoring studies provide crucial data for assessing environmental risk and informing regulatory decisions. nih.gov For example, the European Union's Water Framework Directive includes provisions for monitoring priority substances in water, sediment, and biota to assess the chemical status of water bodies. oekotoxzentrum.ch

Bioindicator Studies and Detection in Environmental Biota

Bioindicator organisms can accumulate pollutants from their environment, providing an integrated measure of bioavailability and potential for bioaccumulation in food webs. mdpi.comresearchgate.net The use of biota for monitoring can be a sensitive way to detect the presence of contaminants, even at very low environmental concentrations. pjoes.com

Organisms are selected as bioindicators based on several criteria, including their sensitivity to pollutants, wide distribution, and ease of sampling. ru.nl Examples of bioindicators include:

Aquatic organisms: Mussels, fish, and invertebrates are commonly used to monitor water pollution. pjoes.comru.nl

Terrestrial organisms: Earthworms, snails, and various insects can be used as indicators of soil contamination. mdpi.commdpi.com

The detection of a substance like this compound in the tissues of bioindicator organisms would suggest its uptake from the environment and potential for transfer through the food chain. This information is critical for understanding the ecological risks associated with the compound. mdpi.com

Formation and Characterization of Transformation Products of this compound

Once released into the environment, chemical compounds can undergo various transformation processes, leading to the formation of new compounds with potentially different properties and toxicities.

Identification and Structural Elucidation of this compound Transformation Products (TPs)

Identifying the transformation products (TPs) of a parent compound is a key aspect of its environmental fate assessment. aops-school.com These TPs can be formed through biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis) processes. nih.gov The structural elucidation of these TPs is crucial for understanding their potential environmental behavior and effects.

The identification process often involves laboratory simulation studies where the parent compound is exposed to relevant environmental conditions (e.g., microorganisms, sunlight). aops-school.com The resulting mixture is then analyzed to identify the newly formed compounds.

Advanced analytical techniques are essential for this purpose:

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. It involves the fragmentation of a selected ion and analysis of the resulting fragment ions, which provides a structural fingerprint of the molecule. ru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for determining the chemical structure of organic compounds. nih.gov However, it is less sensitive than MS and typically requires larger amounts of the isolated compound. nih.gov

Infrared Ion Spectroscopy (IRIS): This is a newer technique that provides an infrared spectrum of a mass-selected ion, which can be compared to theoretically predicted spectra to aid in structure identification, especially when reference standards are unavailable. ru.nl

Analytical Strategies for the Characterization of Unknown Metabolites and TPs

The characterization of unknown metabolites and TPs presents a significant analytical challenge. csic.es Strategies to address this often combine different analytical approaches.

Untargeted and Targeted Analysis: A common strategy is to use an untargeted approach first to screen for all detectable metabolites and TPs in a sample. csic.es This is often done using high-resolution mass spectrometry (LC-HRMS). csic.es Once potential TPs are identified, a targeted analysis can be developed to quantify them accurately. csic.es Targeted approaches require the optimization of analytical methods for specific, predefined compounds. csic.es

Metabolomics Workflows: The field of metabolomics provides a framework for the comprehensive analysis of small molecules in biological or environmental systems. nih.gov A typical workflow includes sample preparation, instrumental analysis (e.g., LC-MS), data processing, and statistical analysis to identify significant changes in metabolite profiles. nih.gov

Computational Tools: The large datasets generated by modern analytical instruments necessitate the use of sophisticated bioinformatics and chemometrics tools for data analysis and interpretation. csic.es These tools can help to identify patterns in the data and tentatively identify unknown compounds by comparing their mass spectra to databases. nih.gov

Laboratory-Scale Synthesis and Verification of Predicted Transformation Products

Specific laboratory studies detailing the synthesis and verification of transformation products for this compound are not extensively available in the public literature. However, based on the known degradation pathways of phthalate (B1215562) esters, the primary transformation products can be predicted. The principal transformation would likely involve the hydrolysis of the ester bond.

This reaction would yield tetrachlorophthalic acid and 1-butanol. The synthesis of related chlorinated aromatic acids, such as 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride (B1165640), involves steps like hydrolysis, fluorination, and decarboxylation, indicating that the tetrachloro-aromatic ring is relatively stable but can be modified under specific laboratory conditions. americanlaboratory.com For instance, tetrachlorophthalic acid itself can be synthesized by the hydrolysis of tetrachlorophthalic anhydride. prepchem.comresearchgate.net The transformation of the monoester could potentially lead to the formation of the corresponding diacid (tetrachlorophthalic acid) and alcohol (butanol). gla.ac.uk

Further degradation of the aromatic ring would lead to ring-opening products, although these are generally the result of microbial action rather than straightforward chemical synthesis. The synthesis of 2,3,4,5-tetrachlorobenzamides from 2,3,4,5-tetrachlorophthalic anhydride has been achieved, which involves a decarbonylation step, suggesting another potential transformation pathway under certain conditions. mdpi.com

Degradation Pathways and Environmental Persistence of this compound

The environmental persistence of this compound is governed by its susceptibility to various degradation processes. As with other phthalate esters, its fate is determined by a combination of abiotic and biotic mechanisms.

Biotic Degradation Processes (e.g., Biodegradation)

Biodegradation is considered the primary degradation pathway for most phthalate esters in soil and aquatic environments. researchgate.netecetoc.org The process is carried out by a wide variety of microorganisms, including bacteria and fungi, which use the phthalates as a source of carbon and energy. mdpi.comecetoc.org

The typical biodegradation pathway for phthalate esters occurs in a stepwise manner:

Ester Hydrolysis : The initial step involves the enzymatic hydrolysis of the ester bonds. For a monoester like this compound, a hydrolase enzyme would cleave the ester linkage to release tetrachlorophthalic acid and butanol. For diesters, this happens sequentially, first forming the monoester. nih.goviwaponline.com

Aromatic Ring Cleavage : Following the initial hydrolysis, the resulting tetrachlorophthalic acid undergoes further degradation. Microorganisms utilize dioxygenase enzymes to attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. nih.gov

Metabolism : The resulting aliphatic intermediates are then funneled into central metabolic pathways of the microorganisms, ultimately leading to mineralization (conversion to CO₂ and H₂O) under aerobic conditions or methane (B114726) under anaerobic conditions. nih.govnih.gov

The rate and extent of biodegradation are influenced by several factors, including the molecular structure of the phthalate (e.g., length and branching of the alkyl chain), temperature, pH, oxygen availability, and the presence of a competent microbial community. mdpi.com While specific studies on this compound are scarce, the general principles of phthalate biodegradation suggest it is a plausible and significant fate process in the environment. mdpi.comnih.gov

Sorption and Adsorption Phenomena in Environmental Matrices

Sorption, which includes both adsorption (to a surface) and absorption (into a matrix), is a key process that affects the transport, bioavailability, and ultimate fate of this compound in the environment. Phthalates are known to sorb to soil, sediment, and suspended solids. nih.gov

The primary mechanisms governing the sorption of phthalate esters in environmental matrices are:

Hydrophobic Partitioning : This is a dominant mechanism where the nonpolar phthalate molecule moves from the aqueous phase to associate with hydrophobic organic matter in soil and sediment. mdpi.comresearchgate.net The octanol-water partition coefficient (Kow) of a chemical is often used as an indicator of its tendency to undergo hydrophobic sorption.

Hydrogen Bonding : Phthalate esters can form hydrogen bonds with components of soil organic matter. mdpi.comresearchgate.net

The extent of sorption is influenced by several factors related to both the chemical and the environmental matrix.

| Factor | Influence on Sorption |

| Soil/Sediment Properties | |

| Organic Carbon Content | Higher organic carbon/matter content generally leads to stronger sorption. hnu.edu.cnmdpi.com |

| Clay Content & Type | Clay minerals can contribute to sorption, especially in soils with low organic matter. hnu.edu.cn |

| Particle Size / Surface Area | Smaller particles have a larger surface area, which can lead to increased sorption capacity. nih.gov |

| Cation Exchange Capacity (CEC) | A positive correlation between CEC and irreversible sorption has been observed for some phthalates. nih.gov |

| Chemical Properties | |

| Hydrophobicity (log Kow) | Higher hydrophobicity (longer alkyl chain) generally results in stronger sorption. mdpi.com |

| Environmental Conditions | |

| pH | Can affect the surface charge of sorbents and the speciation of the chemical. Increased pH can decrease phthalate ester adsorption as organic matter becomes more negatively charged. mdpi.comhnu.edu.cn |

| Temperature | Sorption is often an exothermic process, so an increase in temperature can sometimes decrease sorption. hnu.edu.cn |

| Dissolved Organic Matter (DOM) | DOM can either enhance sorption by acting as a bridge or decrease it by competing for sorption sites or keeping the phthalate in solution. researchgate.net |

Sorption reduces the concentration of this compound in the aqueous phase, which in turn decreases its mobility and bioavailability for microbial degradation and uptake by organisms. hnu.edu.cn Strong and potentially irreversible sorption can lead to the long-term persistence of the compound in soils and sediments. nih.gov

Theoretical and Computational Chemistry Studies of Monobutyl Tetrachlorophthalate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemistry, a fundamental branch of theoretical chemistry, utilizes quantum mechanics to elucidate the behavior of molecules at the atomic and subatomic levels. msu.edu By solving the Schrödinger equation, these methods can predict a wide array of molecular properties, offering a deep understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Bonding Characterization

Electronic structure analysis is a cornerstone of computational chemistry, providing a detailed picture of electron distribution within a molecule, which in turn dictates its chemical and physical properties. numberanalytics.com For Monobutyl Tetrachlorophthalate, these calculations would reveal the nature of the chemical bonds, the charge distribution across the molecule, and the energies of its molecular orbitals.

Key parameters derived from electronic structure analysis include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Atomic Charges: Calculation of partial atomic charges helps in understanding the polarity of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack.

Bond Order Analysis: This analysis quantifies the number of chemical bonds between two atoms, providing insight into bond strength and the potential for bond cleavage during chemical reactions. ias.ac.in

Prediction of Reaction Pathways and Mechanistic Insights

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and understanding the mechanisms of chemical transformations. rsc.orgyoutube.comyoutube.comrsc.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy and thermodynamics of a reaction. u-tokyo.ac.jp

For this compound, this could involve predicting its degradation pathways in the environment. Theoretical studies can model reactions such as:

Hydrolysis: The cleavage of the ester bond is a likely degradation pathway. Quantum calculations can model the attack of a water molecule and determine the energy barrier for this process.

Reductive Dechlorination: Under certain environmental conditions, the chlorine atoms on the phthalate (B1215562) ring could be removed. Computational models can explore the feasibility of different dechlorination pathways.

These predictions are vital for understanding the persistence and transformation of MBTCP in the environment. youtube.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. mdpi.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can model the complex interactions and movements that govern the macroscopic properties of materials and their behavior in different environments. mdpi.com

Modeling of Environmental Partitioning and Transport Behavior

The environmental fate of a chemical is largely determined by how it partitions between different environmental compartments such as air, water, soil, and biota. cefic-lri.org Fugacity models, a type of multimedia environmental model, are often used to predict this partitioning behavior. trentu.ca These models rely on key chemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

While specific MD simulations for the environmental partitioning of MBTCP were not found, the methodology is well-established for other organic pollutants. unirioja.esnih.govmdpi.com MD simulations can be used to calculate the free energy of transferring a molecule from one phase to another, providing a more fundamental understanding of the partitioning process than empirical correlations alone.

Simulations of Interactions with Environmental Media

MD simulations can provide atomic-level details of the interactions between a chemical and its surrounding environment. rsc.orgarxiv.org For MBTCP, this could include:

Interaction with Soil Organic Matter: The sorption of MBTCP to soil is a critical process affecting its mobility and bioavailability. MD simulations can model the binding of MBTCP to components of soil organic matter, such as humic acids, identifying the key intermolecular forces involved.

Interaction with Water Molecules: Simulations can reveal the hydration structure around MBTCP, which influences its solubility and transport in aqueous environments. rsc.org

These simulations offer valuable insights that complement experimental studies on the environmental behavior of MBTCP.

In Silico Approaches for Transformation Product Prediction and Chemical Similarity Analysis

In silico methods, which are computational approaches, are increasingly used to predict the transformation products of chemicals and to assess their similarity to other compounds. uzh.chnih.govrsc.orgmdpi.commdpi.com

Predicting the byproducts of a parent compound's transformation is a significant challenge. nih.gov Various computational tools and algorithms have been developed to forecast potential transformation products (TPs) arising from biodegradation and other environmental degradation processes. uzh.chrsc.org These prediction tools can generate lists of probable TPs that can then be targeted in analytical screening. nih.gov

Industrial Relevance and Role of Monobutyl Tetrachlorophthalate As a Chemical Intermediate

Monobutyl Tetrachlorophthalate as a Key Synthetic Precursor in Organic Chemistry

The utility of this compound as a synthetic precursor stems from its bifunctional nature. The chlorinated phthalate (B1215562) core makes it an ideal candidate for integration into polymers and other materials where flame resistance is a critical requirement. Phthalate esters are widely used as plasticizers in polymers like polyvinyl chloride (PVC) to enhance flexibility and durability. epa.govwikipedia.org By using a chlorinated precursor like this compound, materials can be synthesized that combine plasticity with inherent fire-retardant properties.

The compound's role as a precursor is defined by the reactive carboxylic acid group, which allows for a variety of subsequent chemical transformations:

Formation of Diesters: The carboxylic acid can be further esterified with another alcohol to produce an unsymmetrical diester, allowing for fine-tuning of material properties.

Synthesis of Amides: Reaction with amines leads to the formation of tetrachlorophthalamides, which can be used in the synthesis of pigments or specialty polymers.

Polymer Integration: The carboxylic acid group can be used to chemically bond the molecule to a polymer backbone, creating a material with permanently integrated flame-retardant characteristics.

This reactivity makes this compound a crucial intermediate in the production of high-performance materials, specialty chemicals, and as a protecting group in complex organic syntheses, such as in oligosaccharide chemistry where the tetrachlorophthalimido group offers stability and selective cleavage conditions. thermofisher.in

Process Chemistry Development and Optimization for Industrial Production

The industrial production of this compound focuses on the selective mono-esterification of tetrachlorophthalic anhydride (B1165640) with n-butanol. The reaction is kinetically controlled, as the formation of the monoester is significantly faster than the subsequent esterification to the diester, dibutyl tetrachlorophthalate. researchgate.net

The fundamental reaction mechanism involves the nucleophilic addition of n-butanol to one of the carbonyl carbons of the anhydride ring, followed by ring-opening to yield the monoester product. The development of an industrial process requires careful optimization of several key parameters to maximize the yield and purity of the desired monoester while minimizing the formation of the diester by-product.

Key Optimization Parameters:

Molar Ratio of Reactants: The stoichiometry is critical. To favor mono-esterification, a molar ratio of anhydride to alcohol close to 1:1 is typically used. An excess of the anhydride can also be employed to ensure the alcohol is the limiting reactant, thus suppressing diester formation. tandfonline.com

Catalysis: While the reaction can proceed without a catalyst, industrial processes often use catalysts to increase the reaction rate. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are effective. researchgate.netepa.gov However, to mitigate corrosion and simplify product purification, solid acid catalysts like zirconium titanium phosphate (B84403) or sulfamic acid are increasingly preferred as they are easily separated from the reaction mixture. tandfonline.comniscpr.res.incwejournal.org

Reaction Temperature: Temperature influences the reaction rate. Elevated temperatures accelerate the formation of the monoester but can also increase the rate of the secondary reaction to form the diester. numberanalytics.com An optimal temperature must be established to achieve a high conversion rate to the monoester in a reasonable timeframe without promoting by-product formation.

Reaction Time: Monitoring the reaction progress is essential. The process should be halted once the maximum concentration of the monoester is achieved, preventing further conversion to the diester. sylzyhg.com

Below is an interactive data table illustrating the influence of process parameters on the synthesis of this compound.

| Parameter | Condition | Primary Outcome (Monoester Yield) | Secondary Outcome (Diester Formation) | Rationale |

| Molar Ratio (Anhydride:Butanol) | 1:1 | High | Low | Stoichiometry favors single substitution. |

| 1:2 | Decreases | Increases Significantly | Excess alcohol drives the reaction toward the diester. | |

| Temperature | Low (e.g., 80-100°C) | Moderate Rate | Very Low | Favors selectivity for the kinetically preferred monoester. |

| High (e.g., 140-160°C) | High Rate | Increases | Accelerates both reactions, reducing selectivity. numberanalytics.com | |

| Catalyst | None | Slow | Very Low | Uncatalyzed reaction is often too slow for industrial scale. |

| Solid Acid Catalyst | High Rate | Low to Moderate | Enhances rate while allowing for easy removal, preventing further reaction during work-up. tandfonline.comniscpr.res.in | |

| Reaction Time | Short | Moderate | Very Low | Insufficient time for complete conversion. |

| Optimized | High | Low | Reaction stopped at peak monoester concentration. sylzyhg.com | |

| Long | Decreases | Increases | Allows the slower second esterification to proceed. |

Scaling-Up Methodologies and Yield Enhancement Strategies in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that must be addressed to ensure safety, efficiency, and product consistency. numberanalytics.com Yield enhancement strategies are intrinsically linked to the successful management of these scale-up factors.

Core Scaling-Up Methodologies and Challenges:

Thermal Management: Esterification reactions are typically exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. illinois.edu This can lead to "thermal runaway," where an uncontrolled temperature increase accelerates the reaction, potentially causing side reactions or a hazardous pressure build-up. Industrial reactors must have robust cooling systems and temperature monitoring to maintain control. stanford.edu

Mass Transfer and Mixing: Achieving uniform mixing in a large-scale reactor is crucial for maintaining consistent reaction temperatures and ensuring reactants are in contact with the catalyst. Inadequate mixing can create localized hot spots or areas of high reactant concentration, leading to inconsistent product quality and the formation of by-products. numberanalytics.com The use of high-efficiency agitators and baffles is standard practice.

Reagent Handling and Addition: On a large scale, the controlled addition of reactants is critical. For instance, adding butanol gradually to the reactor containing the anhydride can help manage the initial exothermic reaction and maintain the desired stoichiometric balance.

Industrial Purification: Laboratory purification methods like column chromatography are not feasible for industrial volumes. Large-scale purification relies on techniques such as crystallization, vacuum distillation, or extraction to isolate the monoester from unreacted starting materials, the diester, and the catalyst. illinois.edu

Yield Enhancement Strategies:

Continuous Process Operation: Implementing a continuous flow reactor instead of a batch process can offer better control over reaction conditions, leading to higher consistency and yield.

Catalyst Recovery and Reuse: The use of heterogeneous solid catalysts is a key strategy for yield enhancement. These catalysts can be easily filtered out from the product mixture and reused, which reduces waste, lowers production costs, and prevents the catalyst from promoting side reactions during purification. tandfonline.comniscpr.res.in

Process Analytical Technology (PAT): Employing in-line analytical tools (like FTIR or Raman spectroscopy) to monitor the concentration of reactants and products in real-time allows for precise control over the reaction. The process can be stopped at the exact point of maximum monoester yield, preventing over-reaction and maximizing output.

The following table summarizes key challenges in scaling up the synthesis and the strategies employed to enhance yield and ensure process stability.

| Scale-Up Challenge | Consequence | Mitigation and Yield Enhancement Strategy |

| Heat Dissipation | Thermal runaway, by-product formation. | Use of jacketed reactors with advanced cooling systems; controlled, gradual addition of reactants. illinois.edustanford.edu |

| Mixing Efficiency | Localized hot spots, non-uniform reaction. | Installation of high-torque agitators and baffles; computational fluid dynamics (CFD) modeling to optimize reactor design. |

| Product Isolation | Contamination with by-products (diester). | Development of a robust crystallization process; precise control of solvent and temperature to selectively precipitate the monoester. |

| Catalyst Separation | Product contamination, continued reaction. | Use of a recoverable solid acid catalyst; filtration or centrifugation for efficient removal post-reaction. tandfonline.comniscpr.res.in |

Q & A

Q. What analytical techniques are most reliable for detecting MBTCP in environmental matrices?

Methodological Answer: MBTCP detection requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE). For aqueous samples, Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol are recommended, followed by elution with 2-propanol and NHF to minimize matrix interference. Deactivated glassware (5% dimethyldichlorosilane in toluene) is critical to prevent analyte adsorption . Quantification should use isotopically labeled internal standards (e.g., deuterated phthalates) to correct for recovery variability .

Q. What are the primary metabolic pathways of MBTCP in mammalian systems?

Methodological Answer: In vitro hepatocyte assays combined with high-resolution mass spectrometry (HRMS) can identify phase I (hydrolysis) and phase II (glucuronidation/sulfation) metabolites. Use pooled liver microsomes from multiple species (rat, human) to assess interspecies variability. Include negative controls with enzyme inhibitors (e.g., β-glucuronidase inhibitors) to confirm metabolic stability .

Q. How do physicochemical properties of MBTCP influence its environmental persistence?

Methodological Answer: Determine octanol-water partition coefficients () via shake-flask experiments at pH 7.4. Assess photodegradation using simulated sunlight (Xe lamp, 300–800 nm) and monitor degradation products via GC-MS. Hydrolysis studies should be conducted at 25–50°C across pH 3–11 to model environmental stability .

Advanced Research Questions

Q. How can experimental design address contradictory data on MBTCP’s endocrine-disrupting effects?

Methodological Answer:

- Dose-response reconciliation : Conduct parallel in vitro (ER/AR reporter assays) and in vivo (OECD TG 407 rodent studies) experiments with standardized positive/negative controls (e.g., bisphenol A for estrogenicity).

- Confounding factors : Use factorial designs to isolate effects of coexisting pollutants (e.g., other phthalates, PFAS) identified via SPE-LC-HRMS .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, weighting results by analytical sensitivity (e.g., studies with LOD <0.1 ng/mL prioritized) .

Q. What strategies optimize MBTCP extraction from complex biological matrices (e.g., adipose tissue)?

Methodological Answer:

- Matrix disruption : Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) at 100°C and 1,500 psi.

- Cleanup : Pass extracts through Florisil® columns activated at 650°C to remove lipids.

- Validation : Spike recovery tests (70–120%) across three concentration levels (0.1, 1, 10 ng/g) with QC samples in each batch .

Q. How can cumulative risk assessments integrate MBTCP with structurally related chlorinated phthalates?

Methodological Answer:

- Relative potency factors (RPFs) : Derive RPFs using benchmark dose modeling (BMD Software) based on shared endpoints (e.g., thyroid disruption).

- Exposure biomonitoring : Use pooled urine samples analyzed via LC-MS/MS to quantify MBTCP and metabolites (e.g., tetrachlorophthalic acid), adjusting for creatinine levels .

- Probabilistic modeling : Apply Monte Carlo simulations to estimate hazard indices (HI >1 indicates risk) across subpopulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.